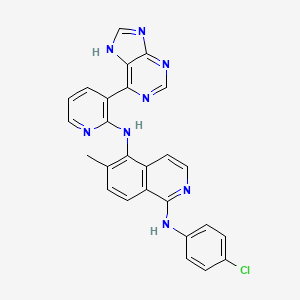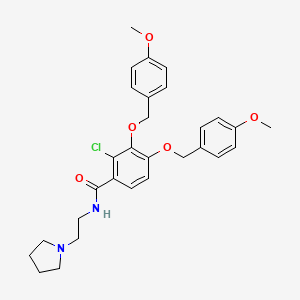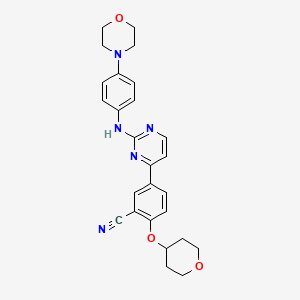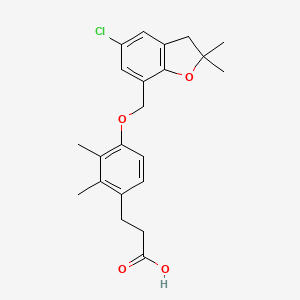
Metachrome yellow
説明
Metachrome Yellow, also known as Alizarin Yellow GG, Salicyl Yellow, or Sodium m-nitrobenzeneazosalicylate, is a chemical compound . It is often used as a biological stain and acid-base indicator .
Molecular Structure Analysis
The molecular formula of Metachrome Yellow is C13H8N3NaO5 . Its molecular weight is 309.21 g/mol . The percent composition is Carbon 50.50%, Hydrogen 2.61%, Nitrogen 13.59%, Sodium 7.44%, and Oxygen 25.87% .
Physical And Chemical Properties Analysis
Metachrome Yellow is a yellow powder . It is slightly soluble in cold water and more soluble in hot water . The compound has a molecular weight of 309.21 g/mol .
科学的研究の応用
Photocatalytic Removal
AYGG has been used in studies related to the photocatalytic removal of pollutants . A novel Ce3+/TiO2 thin film was developed to degrade AYGG from aqueous solutions using UV-A radiations . This study is significant for environmental science and pollution research, as it provides a method for treating industrial effluents containing dye compounds .
Corrosion Inhibitor
AYGG serves as a corrosion inhibitor . While the specific applications aren’t detailed in the source, corrosion inhibitors are generally used to protect metal surfaces and prevent corrosion in various industries, including oil and gas production, water treatment, and many others.
Acid-Base Indicator
AYGG is a useful acid-base indicator dye . Acid-base indicators are substances that change in color depending on the pH of the solution they are in. They are commonly used in titrations in analytical chemistry and biology to determine the point of equivalence or endpoint of a chemical reaction.
Nutrient Media Preparation
AYGG is commonly used for nutrient media preparation . In microbiology, nutrient media are used to grow and maintain microorganisms. Adding AYGG to these media can help differentiate between different types of bacteria based on their metabolic characteristics.
Histology and Stains
AYGG is used in histology for staining . In histology, stains are used to highlight different structures or elements within tissue samples, which can then be viewed under a microscope. AYGG may be used to stain specific types of cells or tissues, helping researchers and medical professionals to identify and diagnose various conditions.
Thermo-Optic Property Studies
AYGG has been studied for its thermo-optic properties . The refractive index and thermo-optic coefficient of a chitosan–alizarin yellow GG complex were examined, with results suggesting potential applications in optical switching and optical waveguide areas for devices of biomedical applications .
Gamma Irradiation Studies
AYGG has been used in studies involving gamma irradiation . In one study, gamma irradiation was used to enhance the biodegradability of Alizarin Yellow GG . This could have implications for waste treatment and environmental protection.
Nonlinear Optical Materials
AYGG has potential applications in the field of nonlinear optical materials . Nonlinear optical materials are used in devices for optical information transmission, optical data storage, and optical switching .
特性
IUPAC Name |
sodium;2-carboxy-4-[(3-nitrophenyl)diazenyl]phenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O5.Na/c17-12-5-4-9(7-11(12)13(18)19)15-14-8-2-1-3-10(6-8)16(20)21;/h1-7,17H,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFPEICFUVWJIS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N3NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060402 | |
| Record name | C.I. Mordant Yellow 1, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Alizarine Yellow G | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2426 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Metachrome yellow | |
CAS RN |
584-42-9 | |
| Record name | Metachrome yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(3-nitrophenyl)diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Mordant Yellow 1, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(3-nitrophenylazo)benzoate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METACHROME YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1YL31LOKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
ANone: Alizarin Yellow GG forms colored complexes with metal ions, particularly Fe(III). This complexation occurs in an ammoniacal buffer (pH 8.0-10.0) and is enhanced by the presence of cetylpyridinium bromide (CPB). The complex exhibits a maximum absorption at 470 nm, allowing for spectrophotometric determination of Fe(III) in various samples, such as aluminum and aluminum alloys. []
ANone: Yes, Alizarin Yellow GG has been shown to interact with human serum albumin. This interaction leads to a significant enhancement of resonance light scattering (RLS) at 414 nm, enabling the development of a sensitive method for human serum albumin determination. []
ANone: Research indicates that Metachrome yellow exhibits a pronounced inhibitory effect on the conjugational transfer of derepressed R-factors, specifically R1 drd and R64 drd. This inhibition is observed even at low, non-bacteriostatic concentrations, suggesting a direct interference with the conjugation process rather than an effect on bacterial growth or R-factor elimination. [, ]
ANone: The molecular formula of Alizarin Yellow GG is C13H9N3O5, and its molecular weight is 287.23 g/mol.
ANone: While the provided research papers do not delve into detailed spectroscopic characterization, they highlight specific absorption maxima relevant to its applications. For instance, the Alizarin Yellow GG-Fe(III) complex exhibits maximum absorption at 470 nm [], while the interaction with human serum albumin enhances RLS at 414 nm. [] Further research is needed for a comprehensive spectroscopic analysis.
ANone: Alizarin Yellow GG has been explored as a dopant in hyperuniform photonic structures (HPSs). The incorporation of Alizarin Yellow GG, with its complex refractive index, enhances the reflectivity and expands the color expression range of HPSs. This enhancement is attributed to the resonant interference between photonic band gaps (PBGs) of HPSs and optical band gaps (OBGs) of the dye. []
ANone: Research suggests potential applications of Alizarin Yellow GG in optical devices. A study demonstrated the synthesis of an Alizarin Yellow GG-Cu(II)-polyvinyl alcohol nanocomposite film. This film exhibited selective light filtering properties, indicating its potential for use in optical filters and related applications. []
ANone: Alizarin Yellow GG is a dye, and dyes are generally recognized as environmental pollutants when present in wastewater.
ANone: Several methods have been investigated for the removal of Alizarin Yellow GG from wastewater, including:
- Adsorption: Calcined layered double hydrotalcite [], modified macroporous adsorption resins [], and polypyrrole-coated magnetic nanoparticles [] have shown promising results in adsorbing Alizarin Yellow GG from aqueous solutions.
- Photocatalytic degradation: Studies have demonstrated the effectiveness of nanostructured ZnO [] and WO3 [] in degrading Alizarin Yellow GG under laser irradiation and natural sunlight, respectively.
- Gamma irradiation: Research has explored the use of gamma irradiation for the decolorization and biodegradability enhancement of Alizarin Yellow GG in aqueous solutions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)



